4-Aminothiophene-2-carboxylic acid
Overview
Description
4-Aminothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO2S and a molecular weight of 143.171. It is stored at refrigerated temperatures and has a purity of 95%1.
Synthesis Analysis
Thiophene derivatives, including 4-Aminothiophene-2-carboxylic acid, are synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester2.
Molecular Structure Analysis
The InChI code for 4-Aminothiophene-2-carboxylic acid is 1S/C5H5NO2S/c6-3-1-4 (5 (7)8)9-2-3/h1-2H,6H2, (H,7,8) and the InChI key is CQGOUQDVWSOUPD-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 4-Aminothiophene-2-carboxylic acid.Physical And Chemical Properties Analysis
4-Aminothiophene-2-carboxylic acid is a solid substance. It has a storage temperature of 2-8°C. Its density is predicted to be 1.527±0.06 g/cm31.Scientific Research Applications
Dipeptide Analogues Synthesis : A study by Özbek, Veljković, and Reissig (2008) discusses the synthesis of 2-aminothiophene carbocyclic acids, providing new dipeptide analogues. These can be combined with L-phenylalanine derivatives to create tripeptide analogues (Özbek, Veljković, & Reissig, 2008).
Potential Cytostatic Agents : Balzarini et al. (2014) found that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit unusual cytostatic selectivity for various cancer cell lines, including T-cell lymphoma and prostate cancer, indicating potential as novel cytostatic agents (Balzarini et al., 2014).
Synthesis of 4-Aminothieno[2,3-b] Pyridine-5-Carboxylic Acid : Lalezari (1979) developed a method for synthesizing 4-aminothieno[2,3-b] pyridine-5-carboxylic acid with about 80% yield, useful for further synthesis applications (Lalezari, 1979).
Antibacterial Activity : Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which showed promising antibacterial activity, contributing to antimicrobial drug discovery (Prasad et al., 2017).
Diverse Inhibitors in Medicinal Chemistry : Bozorov et al. (2017) highlight that 2-aminothiophene scaffolds serve as diverse inhibitors, receptors, and modulators, showing potential for effective pharmacological properties in various diseases (Bozorov et al., 2017).
Copper-Mediated N-Arylation : Rizwan et al. (2015) describe a practical method for synthesizing N-arylated compounds via copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).
Photocatalytic Properties in Materials Science : Gole, Sainkar, and Sastry (2000) report that carboxylic acid derivatized silver colloidal particles can be organized on gold surfaces, enhancing the photocatalytic properties of self-assembled monolayers (Gole, Sainkar, & Sastry, 2000).
Safety And Hazards
The safety data sheet for 4-Aminothiophene-2-carboxylic acid indicates that it is harmful if swallowed (H302). Precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501 - Dispose of contents/container in accordance with local regulations3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 4-Aminothiophene-2-carboxylic acid.
Relevant Papers
There are several peer-reviewed papers and technical documents related to 4-Aminothiophene-2-carboxylic acid available at Sigma-Aldrich45. However, the specific content of these papers is not available in the search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.
properties
IUPAC Name |
4-aminothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOUQDVWSOUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424183 | |
Record name | 4-Aminothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothiophene-2-carboxylic acid | |
CAS RN |
89499-38-7 | |
Record name | 4-Amino-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89499-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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